molecular formula C25H38N6O9 B12789491 Butanoic acid, L-threonyl-L-2-aminobutanoyl-L-asparaginyl-L-tyrosyl-L-2-amino- CAS No. 123951-90-6

Butanoic acid, L-threonyl-L-2-aminobutanoyl-L-asparaginyl-L-tyrosyl-L-2-amino-

Cat. No.: B12789491
CAS No.: 123951-90-6
M. Wt: 566.6 g/mol
InChI Key: QBRHVAJXEQNMBR-KJSGDYLNSA-N
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Description

Butanoic acid, L-threonyl-L-2-aminobutanoyl-L-asparaginyl-L-tyrosyl-L-2-amino- (also known as L-α-aminobutyric acid) is a complex compound with the molecular formula C₉H₁₈N₄O₆. It consists of a butanoic acid backbone linked to a threonyl, 2-aminobutanoyl, asparaginyl, tyrosyl, and another 2-amino group. This compound plays a significant role in various scientific fields due to its unique structure and properties .

Preparation Methods

The synthetic routes for this compound involve intricate peptide synthesis techniques. Researchers typically employ solid-phase peptide synthesis (SPPS) or solution-phase methods. The reaction conditions vary, but they generally include coupling reagents, protecting groups, and deprotection steps. In industrial production, large-scale peptide synthesis is achieved using automated SPPS machines. These methods allow efficient assembly of the amino acid sequence in a controlled manner.

Chemical Reactions Analysis

Butanoic acid, L-threonyl-L-2-aminobutanoyl-L-asparaginyl-L-tyrosyl-L-2-amino- can undergo various chemical reactions:

    Hydrolysis: Cleavage of peptide bonds using acid or enzymes.

    Oxidation: Oxidative processes that modify specific amino acid residues.

    Substitution: Replacement of functional groups. Common reagents include acids (e.g., HCl), bases (e.g., NaOH), and enzymes (e.g., trypsin). Major products depend on the specific reaction conditions and the sequence of amino acids.

Scientific Research Applications

This compound finds applications in:

    Biochemistry: Studying protein folding, structure, and function.

    Medicine: Investigating peptide-based drugs and their interactions with biological targets.

    Industry: Developing bioactive peptides for cosmetics, food additives, and pharmaceuticals.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific target. It may act as a signaling molecule, enzyme inhibitor, or receptor ligand. Further research is needed to elucidate its precise molecular pathways.

Comparison with Similar Compounds

While there are no direct analogs to this compound, it shares features with other amino acids and peptides. Notable similar compounds include:

    L-Threonine: An essential amino acid involved in protein synthesis.

    L-Tyrosine: A precursor for neurotransmitters and hormones.

    L-Asparagine: Important for protein glycosylation and cell signaling.

Properties

CAS No.

123951-90-6

Molecular Formula

C25H38N6O9

Molecular Weight

566.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]butanoic acid

InChI

InChI=1S/C25H38N6O9/c1-4-15(28-24(38)20(27)12(3)32)21(35)31-18(11-19(26)34)23(37)30-17(10-13-6-8-14(33)9-7-13)22(36)29-16(5-2)25(39)40/h6-9,12,15-18,20,32-33H,4-5,10-11,27H2,1-3H3,(H2,26,34)(H,28,38)(H,29,36)(H,30,37)(H,31,35)(H,39,40)/t12-,15+,16+,17+,18+,20+/m1/s1

InChI Key

QBRHVAJXEQNMBR-KJSGDYLNSA-N

Isomeric SMILES

CC[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC)C(=O)O)NC(=O)[C@H]([C@@H](C)O)N

Canonical SMILES

CCC(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC)C(=O)O)NC(=O)C(C(C)O)N

Origin of Product

United States

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